molecular formula C20H13F4NOS B2988168 4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 339104-84-6

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No. B2988168
CAS RN: 339104-84-6
M. Wt: 391.38
InChI Key: VUHCNOWWLHTDND-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial protein involved in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Electrophilic Fluorination and Trifluoromethylthiolation

Electrophilic Fluorination

The use of perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide as a powerful electrophilic fluorinating agent illustrates the significance of fluorinated reagents in modifying organic compounds, enabling the conversion of various substrates into their fluorinated counterparts under ambient conditions (Banks & Khazaei, 1990).

Trifluoromethylthiolation

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, has revolutionized the incorporation of the trifluoromethylthio group into molecules, significantly impacting lead compound design in new drug discovery. These reagents facilitate late-stage functionalization, enhancing drug molecules' cell membrane permeability and chemical and metabolic stability (Shao et al., 2015).

Synthesis and Properties of Fluorinated Compounds

Novel Fluorinated Agents

The synthesis and properties of various substituted phenylsulfur trifluorides, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), have demonstrated superior utility as a deoxofluorinating agent. These compounds show high stability in water and facilitate diverse fluorination reactions, offering a safer and more efficient alternative for the synthesis of fluorinated molecules (Umemoto et al., 2010).

Fluorinated Naphthoic Acids

The development of synthetic routes for mono- and difluoronaphthoic acids, which are crucial for pharmaceutical applications, highlights the importance of fluorinated aromatic compounds. These methods involve electrophilic fluorination and elaborate synthesis processes, demonstrating the versatility and significance of fluorination in organic synthesis (Tagat et al., 2002).

properties

IUPAC Name

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NOS/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)27-18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHCNOWWLHTDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide

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